

Tivantinib Technical Support Center: Stability and Storage Guidelines

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Compound of Interest

Compound Name: *Tivantinib*

Cat. No.: *B1684700*

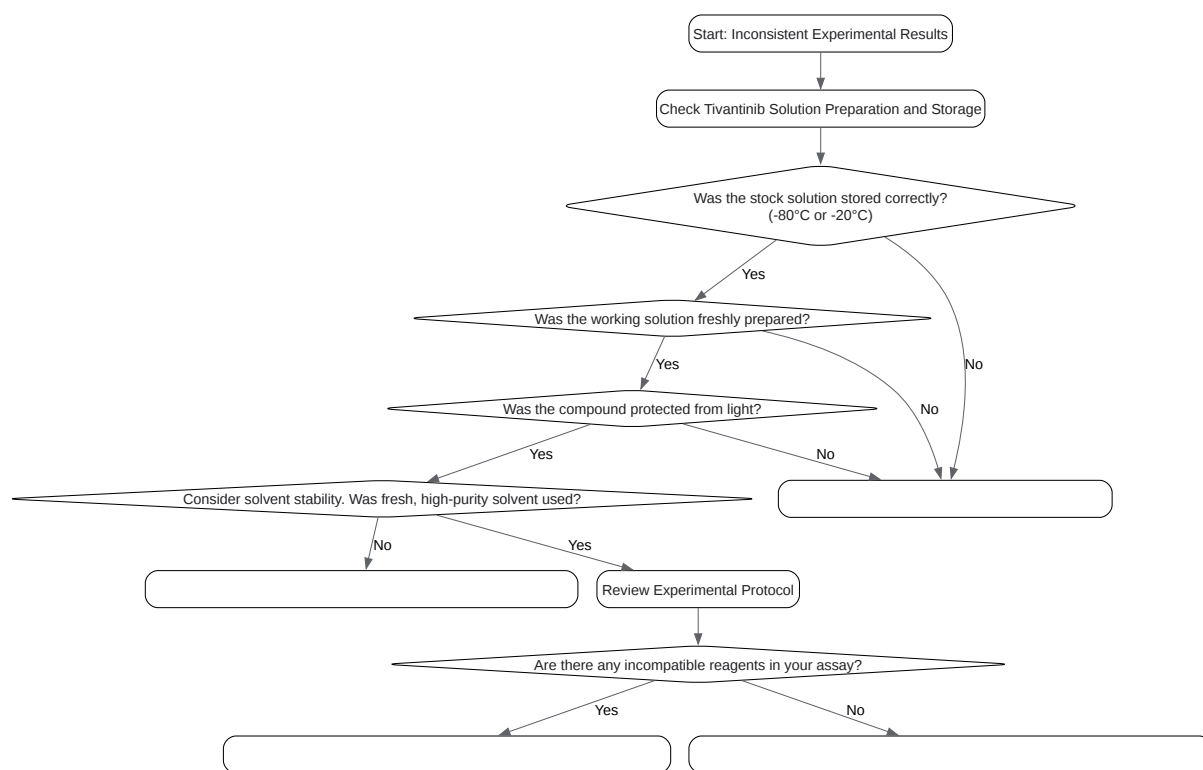
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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of **Tivantinib**. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue: Unexpected or inconsistent experimental results.

This guide will help you troubleshoot potential issues related to **Tivantinib** stability that may be affecting your experimental outcomes.



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Caption: Troubleshooting flowchart for inconsistent experimental results with **Tivantinib**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Tivantinib**?

A1: For long-term storage, **Tivantinib** powder should be stored at -20°C for up to three years or at 4°C for up to two years.^[1] Stock solutions in a suitable solvent such as DMSO can be stored at -80°C for up to two years or at -20°C for one year.^[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.^[1]

Q2: How should I prepare and store working solutions of **Tivantinib**?

A2: It is highly recommended to prepare working solutions fresh on the day of use, especially for in vivo experiments.^[1] If you have prepared a stock solution in DMSO, it is not advisable to store it at room temperature for an extended period.^[2] When preparing solutions, sonication may be necessary to fully dissolve the compound.^[2]

Q3: Is **Tivantinib** sensitive to light?

A3: Yes, **Tivantinib** is light-sensitive. It is important to protect the compound, both in its solid form and in solution, from light exposure to prevent potential photodegradation. A safety data sheet suggests avoiding the formation of dust and aerosols and providing appropriate exhaust ventilation where dust is formed.^[3]

Q4: What solvents are suitable for dissolving **Tivantinib**?

A4: **Tivantinib** is soluble in DMSO at a concentration of 68 mg/mL (184.07 mM).^[2] It is important to use fresh, high-purity (anhydrous) DMSO, as moisture can affect solubility.^[4]

Q5: What are the known degradation pathways for **Tivantinib**?

A5: Currently, there is limited publicly available information detailing the specific degradation pathways of **Tivantinib** under various stress conditions such as hydrolysis, oxidation, or thermal stress. General best practices for handling and storage should be followed to minimize degradation.

Data Presentation

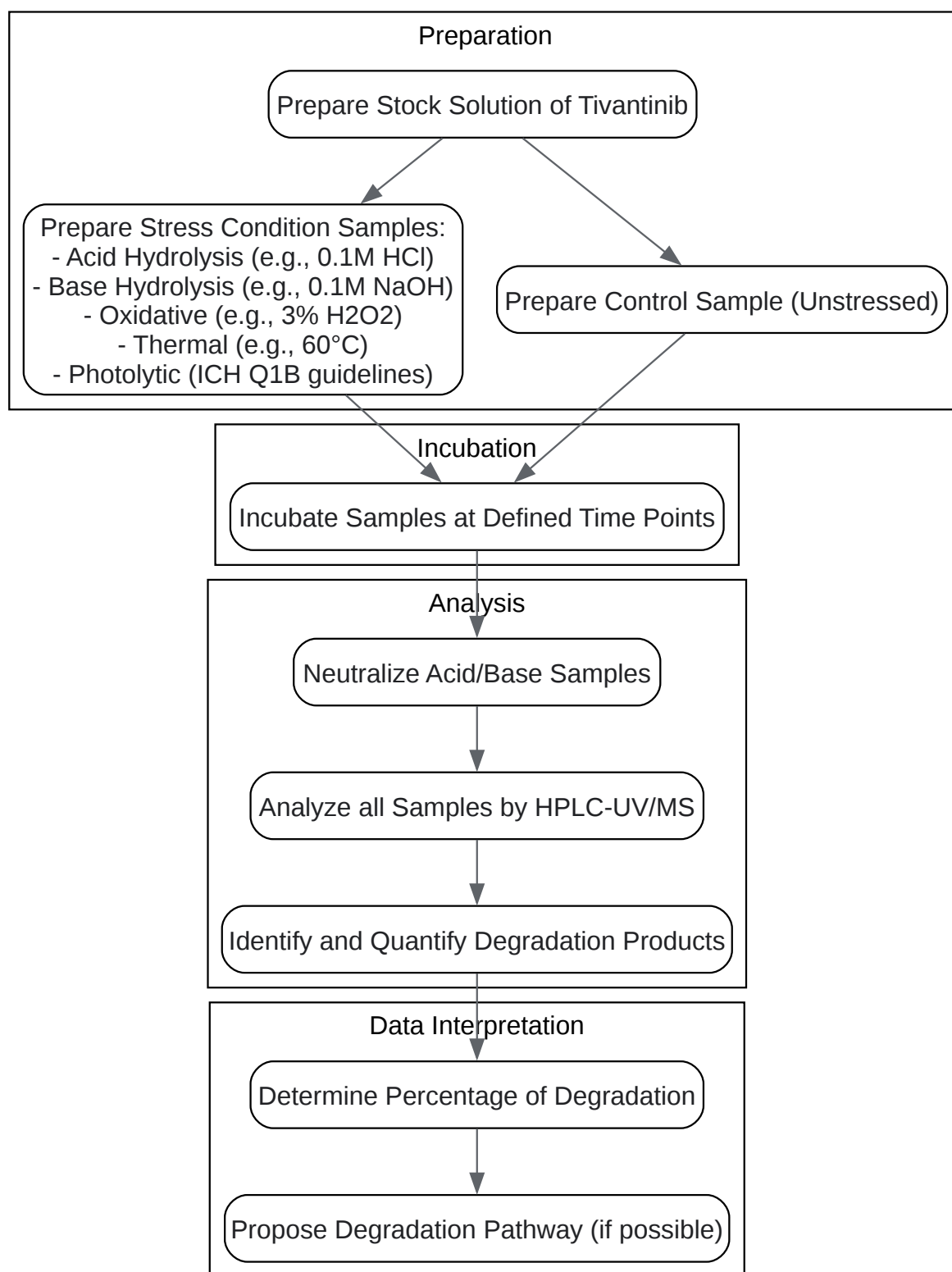
Table 1: **Tivantinib** Storage and Stability Summary

Form	Storage Temperature	Duration	Citations
Powder	-20°C	3 years	[1]
Powder	4°C	2 years	[1]
Stock Solution in Solvent	-80°C	2 years	[1]
Stock Solution in Solvent	-20°C	1 year	[1][2]

Experimental Protocols

General Protocol for Assessing Compound Stability (Forced Degradation Study)

Since a specific, validated stability-indicating method for **Tivantinib** is not publicly available, this section provides a general protocol for conducting a forced degradation study. This type of study is crucial for understanding a compound's intrinsic stability and for developing a stability-indicating analytical method, typically HPLC.



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Caption: General experimental workflow for a forced degradation study.

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of **Tivantinib** in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration.
- Stress Conditions:
 - Acid Hydrolysis: Treat the **Tivantinib** solution with an acid (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C).
 - Base Hydrolysis: Treat the **Tivantinib** solution with a base (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60°C).
 - Oxidative Degradation: Treat the **Tivantinib** solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature.
 - Thermal Degradation: Expose the solid **Tivantinib** powder and a solution to elevated temperatures (e.g., 60°C or 80°C).
 - Photostability: Expose the solid **Tivantinib** powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.
- Sample Preparation for Analysis: Before analysis, neutralize the acid and base-hydrolyzed samples. Dilute all samples to an appropriate concentration with the mobile phase.
- Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.
- Data Analysis: Calculate the percentage of **Tivantinib** degradation and identify the major degradation products. This information can be used to understand the stability profile of the molecule.

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